10-Chlorodecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37027-56-8 |
|---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
10-chlorodecanoic acid |
InChI |
InChI=1S/C10H19ClO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13) |
InChI Key |
FEXSVCTUDASSOQ-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)O)CCCCCl |
Canonical SMILES |
C(CCCCC(=O)O)CCCCCl |
Appearance |
Solid powder |
Other CAS No. |
37027-56-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decanoic acid, 10-chloro-; 10-Chlorodecanoic acid; Chlorundecanic acid. |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 10 Chlorodecanoic Acid
Established Synthetic Routes to 10-Chlorodecanoic Acid
The formation of ω-haloalkanoic acids such as this compound can be approached from different starting materials using distinct chemical strategies.
The synthesis of C10 dicarboxylic acids, which are structural relatives of this compound, can be achieved through oxidation pathways. One significant biological route is the ω-oxidation of C10 fatty acids. This process has been engineered in microorganisms like E. coli. nih.gov The pathway typically involves three enzymatic steps:
ω-Hydroxylation : A P450 monooxygenase enzyme hydroxylates the terminal (ω) carbon of a fatty acid to produce an ω-hydroxy fatty acid. nih.gov
Dehydrogenation to Aldehyde : A fatty-alcohol dehydrogenase or oxidase then oxidizes the ω-hydroxy group to an aldehyde. nih.gov
Oxidation to Carboxylic Acid : Finally, a fatty-aldehyde dehydrogenase converts the aldehyde to a carboxyl group, yielding a dicarboxylic acid like sebacic acid (decanedioic acid). nih.gov
A probable biochemical pathway for the formation of C6-C10 dicarboxylic acids involves the initial ω-oxidation of medium-chain monocarboxylic acids (C10-C14), which are then shortened via β-oxidation. nih.gov Chemically, dicarboxylic acids can also be synthesized by the oxidation of cyclic ketones. For instance, cyclic ketones can be oxidized using oxygen or air in the presence of transition metal salts as catalysts to yield dicarboxylic acids. bibliotekanauki.pl
A robust and industrially scalable method for synthesizing ω-halogenated carboxylic acids is the malonic ester synthesis. This approach allows for the production of compounds like this compound ethyl ester with high purity and yields of up to 95%. nih.govnih.gov The general mechanism involves several key steps:
Deprotonation : The α-carbon of a malonic ester, such as diethyl malonate, is acidic and can be deprotonated by a base (e.g., sodium ethoxide) to form a stable enolate. biosyn.com
Monoalkylation : The resulting carbanion acts as a nucleophile, reacting with an α,ω-dihaloalkane (such as 1-chloro-8-bromooctane or 1,8-dichlorooctane) in a nucleophilic substitution reaction. This step is carefully controlled to favor monoalkylation over dialkylation. nih.govnih.gov
Saponification and Decarboxylation : The resulting substituted malonic ester is then subjected to hydrolysis, typically with a catalytic amount of acid (e.g., a sulphonic acid) and water. nih.govmdpi.com This process, known as saponification, converts the ester groups into carboxylic acids. biosyn.com Subsequent heating leads to spontaneous decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide, yielding the final ω-halogenated carboxylic acid or its ester. nih.govbiosyn.com
A specific example is the conversion of 2-(8-chlorooctyl)-diethyl malonate to 10-chloro decanoic acid ethyl ester, which is achieved through hydrolysis and decarboxylation. nih.gov
This compound can be synthesized directly by the halogenation of a suitable precursor, most notably 10-hydroxydecanoic acid. The precursor, 10-hydroxydecanoic acid, is a naturally occurring fatty acid found as a major lipid component in royal jelly. creative-peptides.com
The conversion of a primary alcohol, such as the hydroxyl group in 10-hydroxydecanoic acid, to an alkyl chloride is a standard and fundamental transformation in organic synthesis. This reaction can be efficiently carried out using various common halogenating agents. These reagents include:
Thionyl chloride (SOCl₂)
Phosphorus trichloride (B1173362) (PCl₃)
Concentrated hydrochloric acid (HCl) often with a catalyst like zinc chloride (ZnCl₂)
These methods provide a direct route to this compound from its readily available hydroxy precursor.
Table 1: Summary of Synthetic Routes to this compound and its Precursors
| Route | Precursor(s) | Key Reagents/Process | Product | Reference(s) |
|---|---|---|---|---|
| Oxidation | Decanoic Acid | P450 monooxygenase, Dehydrogenases | Sebacic Acid (Decanedioic acid) | nih.gov |
| Monoalkylation | Diethyl malonate, α,ω-dihaloalkane | Base (e.g., NaOEt), Acid-catalyzed hydrolysis | This compound ethyl ester | nih.govnih.gov |
| Halogenation | 10-Hydroxydecanoic acid | Halogenating agent (e.g., SOCl₂) | This compound | creative-peptides.com |
Derivatization Strategies for this compound
Once synthesized, this compound can be further modified to create derivatives for specific applications, such as esters for industrial use or conjugates for biomedical research.
The carboxyl group of this compound can readily undergo esterification to form various ester derivatives. The synthesis of methyl and ethyl esters is common. Acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst. mdpi.com The reaction is reversible, and to achieve high yields, an excess of the alcohol is typically used or water is removed as it is formed. mdpi.com
Conversely, the hydrolysis of these esters back to the parent carboxylic acid can be achieved by heating with water under acidic or basic conditions. mdpi.com The synthesis of this compound ethyl ester via the malonic ester route is a well-documented example of a key ester derivative. nih.gov According to density functional theory (DFT) calculations, the acid-catalyzed esterification and hydrolysis processes may proceed through a highly active acylium ion intermediate. researchgate.net
Fatty acids, including functionalized ones like this compound, can be covalently attached to peptides to create lipopeptides. nih.gov These conjugates are valuable as research probes for molecular imaging or as a strategy to enhance the therapeutic properties of peptides. nih.govnih.gov The presence of naturally occurring chlorinated fatty acid amides underscores the significance of such structures.
Several methods exist for conjugating a fatty acid to a peptide: nih.gov
Amide Bond Formation : The most common method involves forming a stable amide bond between the carboxylic acid of the fatty acid and a primary amine on the peptide, such as the N-terminal α-amino group or the ε-amino group of a lysine (B10760008) residue. This reaction is typically facilitated by a coupling agent like a carbodiimide (B86325) (e.g., EDC). biosyn.comnih.gov
Solid-Phase Peptide Synthesis (SPPS) : The fatty acid can be directly incorporated into the peptide during its automated synthesis on a solid support. nih.gov
Click Chemistry : If the fatty acid and peptide are modified with compatible functional groups (e.g., an azide (B81097) and an alkyne), they can be linked via a highly efficient and specific click reaction. nih.gov
These conjugation strategies allow the chlorinated fatty acid moiety to serve as a hydrophobic tail, a membrane anchor, or a unique tag. When combined with peptides that target specific cell receptors, these conjugates can function as peptide-based probes for targeted imaging or drug delivery. nih.gov The peptide provides specificity, while the lipid portion can influence stability, cellular uptake, and pharmacokinetic profiles.
Table 2: Key Derivatives of this compound
| Derivative Type | Example | Method of Formation | Potential Application | Reference(s) |
|---|---|---|---|---|
| Ester | This compound ethyl ester | Malonic ester synthesis / Fischer esterification | Chemical intermediate | nih.gov |
| Ester | This compound methyl ester | Fischer esterification | Chemical intermediate | mdpi.comresearchgate.net |
| Peptide Conjugate | Peptide-10-chlorodecanoyl amide | Amide coupling (e.g., using EDC) | Research probe, therapeutic delivery | nih.govnih.gov |
Chemical Reactivity and Mechanistic Investigations of 10 Chlorodecanoic Acid
Reaction Pathways and Functional Group Interconversions
The chemical behavior of 10-chlorodecanoic acid is characterized by the distinct reactivity of its two primary functional groups. The carboxylic acid moiety readily undergoes reactions typical of its class, including esterification and amidation, while the terminal chloro group is susceptible to nucleophilic substitution. Furthermore, the molecule as a whole can be subjected to oxidation and reduction, leading to a variety of functional group interconversions.
Oxidation Reactions
The oxidation of this compound can proceed at several positions, including the carbon-hydrogen bonds of the alkyl chain and the carboxylic acid group itself, although the latter is generally resistant to further oxidation under standard conditions. A significant pathway for the metabolism of similar long-chain fatty acids is ω-oxidation, a process that occurs at the terminal methyl group. In the context of this compound, the analogous position is the chlorinated carbon. Enzymatic systems, particularly those involving cytochrome P450 enzymes, are known to catalyze the hydroxylation of the ω-carbon of fatty acids, which is then further oxidized to a dicarboxylic acid. nih.gov While specific studies on the enzymatic oxidation of this compound are limited, it is plausible that it could be a substrate for such enzymes, leading to the formation of 10-chloro-1,10-decanedioic acid.
Under laboratory conditions, the oxidation of the alkyl chain can be achieved using various oxidizing agents. However, achieving regioselectivity can be challenging. Catalytic C-H activation has emerged as a powerful tool for the selective functionalization of alkanes and fatty acids. nih.govnih.gov These methods often employ transition metal catalysts to direct the oxidation to specific C-H bonds, potentially allowing for the introduction of hydroxyl or carbonyl groups at various positions along the decanoic acid chain.
Substitution Reactions
The terminal chloro group of this compound is a prime site for nucleophilic substitution reactions. As a primary alkyl halide, it is susceptible to attack by a wide range of nucleophiles, proceeding primarily through an SN2 mechanism. pitt.edu This mechanism involves a backside attack on the carbon atom bearing the chlorine, leading to an inversion of configuration if the carbon were chiral. Common nucleophiles that can displace the chloride ion include hydroxides, alkoxides, cyanides, and amines. studymind.co.uksavemyexams.com
For example, reaction with an aqueous base such as sodium hydroxide (B78521) would yield 10-hydroxydecanoic acid. The rate of these substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. pitt.edu Polar aprotic solvents generally enhance the rate of SN2 reactions. pitt.edu
The carboxylic acid group can also undergo substitution reactions, specifically nucleophilic acyl substitution, after activation. The hydroxyl group of the carboxylic acid is a poor leaving group and must first be converted into a better one. csbsju.edu This can be achieved by reacting this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 10-chlorodecanoyl chloride. This acid chloride can then readily react with various nucleophiles such as alcohols to form esters or amines to form amides.
Table 1: Examples of Nucleophilic Substitution Reactions of this compound
| Reactant | Nucleophile | Product | Reaction Type |
| This compound | NaOH (aq) | 10-Hydroxydecanoic acid | SN2 |
| This compound | NaCN | 10-Cyanodecanoic acid | SN2 |
| This compound | NH₃ | 10-Aminodecanoic acid | SN2 |
| 10-Chlorodecanoyl chloride | CH₃OH | Methyl 10-chlorodecanoate | Nucleophilic Acyl Substitution |
| 10-Chlorodecanoyl chloride | (CH₃)₂NH | N,N-Dimethyl-10-chlorodecanamide | Nucleophilic Acyl Substitution |
Reduction Reactions
The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding 10-chloro-1-decanol. cymitquimica.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via a hydride attack on the carbonyl carbon. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. scirp.org
Alternatively, catalytic hydrogenation can be employed. This method often requires high pressures and temperatures and the use of specific catalysts, such as ruthenium or copper-based systems. nih.gov The choice of catalyst and reaction conditions is crucial to avoid the reduction of the chloro group. Selective reduction of the carboxylic acid in the presence of the alkyl chloride is possible due to the higher reactivity of the carboxyl group towards strong hydride reagents.
The terminal chloro group is generally resistant to reduction by hydride reagents under conditions used for carboxylic acid reduction. However, it can be reduced to an alkane using methods such as catalytic hydrogenation with a palladium catalyst and a hydrogen source, or by using radical-based reducing agents.
Reaction Kinetics and Thermodynamic Considerations
The rates of reactions involving this compound are governed by the principles of chemical kinetics. For the SN2 substitution at the terminal chlorine, the reaction is typically second-order, with the rate depending on the concentrations of both the haloalkane and the nucleophile. pitt.edu The activation energy for this process is influenced by steric hindrance around the reaction center (which is minimal for a primary halide) and the strength of the C-Cl bond. studymind.co.uk
Thermodynamically, the feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). For nucleophilic substitution reactions, the equilibrium position is favored when the entering nucleophile is a stronger base than the leaving group (chloride ion). pitt.edu The bond dissociation enthalpy of the C-Cl bond is a key thermodynamic parameter influencing its reactivity. studymind.co.uk
While specific kinetic and thermodynamic data for reactions of this compound are not extensively reported, data for similar long-chain haloalkanes and carboxylic acids can provide valuable estimates. For instance, kinetic studies of nucleophilic substitution in 1-chlorodecane (B1663957) can offer insights into the reactivity of the terminal chloro group in this compound. nih.gov
Catalytic Approaches in this compound Chemistry
Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving this compound. In addition to the aforementioned catalytic C-H activation and hydrogenation, various other catalytic systems can be employed.
For instance, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, can be utilized to form new carbon-carbon and carbon-heteroatom bonds at the C-10 position. nih.govnih.gov These reactions typically involve a palladium, nickel, or copper catalyst and allow for the introduction of a wide array of substituents.
Phase-transfer catalysis can be employed to facilitate nucleophilic substitution reactions between this compound (or its ester) in an organic phase and a nucleophile in an aqueous phase. This technique enhances reaction rates by transporting the nucleophile into the organic phase.
Furthermore, enzymatic catalysis offers a green and highly selective alternative for the transformation of this compound. Lipases can be used for the stereoselective esterification or hydrolysis of derivatives of this compound. As mentioned earlier, cytochrome P450 monooxygenases could potentially be used for regioselective oxidation of the alkyl chain. nih.govnih.gov
Biological and Biochemical Research Applications of 10 Chlorodecanoic Acid and Its Derivatives in Vitro and Mechanistic Studies
Interactions with Enzymatic Systems
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the Phase I metabolism of a wide array of xenobiotics, including fatty acids and their derivatives. nih.govresearchgate.netresearchgate.netnih.gov These enzymes catalyze a variety of oxidative reactions, such as hydroxylation and dehalogenation, converting lipophilic compounds into more polar metabolites to facilitate their excretion. researchgate.netnih.gov The biotransformation of halogenated fatty acids like 10-chlorodecanoic acid is of significant interest in understanding the metabolic fate of such compounds.
While direct studies on this compound are limited, research on analogous compounds provides insight into its probable metabolic pathways. For instance, CYP enzymes are known to hydroxylate fatty acids at various positions. Studies involving decanoic acid, the non-chlorinated parent compound of this compound, have demonstrated that P450 enzymes can perform terminal hydroxylation. A P450 enzyme (CYP153A33/M228L-CPRBM3) has been utilized in engineered Escherichia coli to catalyze the terminal hydroxylation of trans-2-decenoic acid, leading to the synthesis of 10-hydroxy-2-decenoic acid. nih.gov This demonstrates the regioselectivity of certain CYP enzymes for the C10 position of a decanoic acid backbone.
The presence of a chlorine atom at the terminal (ω) position introduces a potential site for oxidative metabolism. CYP-mediated reactions involving halogenated compounds can lead to dehalogenation, a process that can be a critical detoxification step. researchgate.net The general mechanism of CYP oxidation involves the addition of an oxygen atom to the substrate. nih.gov For this compound, this could theoretically result in hydroxylation at the C10 position, potentially leading to an unstable intermediate that eliminates hydrochloric acid to form an aldehyde, which could then be further oxidized to a dicarboxylic acid.
Table 1: Potential Cytochrome P450-Mediated Reactions on this compound and Analogs
| Substrate | Enzyme System | Reaction Type | Potential Product(s) |
|---|---|---|---|
| Decanoic Acid Analog (trans-2-decenoic acid) | CYP153A33/M228L-CPRBM3 | Terminal Hydroxylation | 10-hydroxy-2-decenoic acid nih.gov |
For a fatty acid to be utilized in metabolic pathways such as β-oxidation or lipid synthesis, it must first be "activated". mdpi.comnih.gov This initial, critical step is catalyzed by acyl-CoA synthetase (ACS) enzymes, which convert the free fatty acid into its corresponding acyl-CoA thioester in an ATP-dependent reaction. nih.govsigmaaldrich.com As an analog of a medium-chain fatty acid (MCFA), this compound is expected to be a substrate for these enzymes to enter cellular metabolism.
MCFAs, which include decanoic acid (C10), are known to be readily metabolized by cells. umn.edu Studies on glioblastoma cells have shown that decanoic acid, in particular, can stimulate fatty acid synthesis pathways. mdpi.comnih.gov This implies that decanoic acid is efficiently converted to decanoyl-CoA, the active form required for participation in these anabolic processes. The activation to acyl-CoA is the gateway for fatty acids to be directed towards either catabolic (energy-producing) or anabolic (biosynthetic) pathways. mdpi.com
Given that ACS enzymes exhibit broad substrate specificity, it is highly probable that this compound can be activated by an ACS to form 10-chloro-decanoyl-CoA. Once activated, it could potentially enter the mitochondrial β-oxidation spiral or be incorporated into complex lipids. The efficiency of this activation and its subsequent metabolic fate would depend on the specific ACS isoforms present in the tissue and their tolerance for a halogenated substrate.
Table 2: Role of Acyl-CoA Synthetase in Fatty Acid Metabolism
| Process | Enzyme | Substrate(s) | Product | Metabolic Significance |
|---|---|---|---|---|
| Fatty Acid Activation | Acyl-CoA Synthetase (ACS) | Free Fatty Acid, ATP, Coenzyme A | Acyl-CoA, AMP, Pyrophosphate | Commits fatty acid to metabolic pathways nih.govsigmaaldrich.com |
N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a specific set of proteins. This N-myristoylation is vital for protein function, particularly in membrane targeting and signal transduction. Because of its critical role in the viability of pathogenic organisms and cancer cells, NMT is a significant target for therapeutic inhibitor development.
One major strategy for inhibiting NMT involves the use of fatty acid analogs that can compete with the natural substrate, myristoyl-CoA. Research has demonstrated that modifications to the fatty acid chain can produce potent inhibitors. For example, the myristate analog 4-oxatetradecanoic acid has been shown to be an effective NMT inhibitor with fungicidal properties.
Although myristic acid (C14) is the preferred substrate, NMT can accommodate fatty acids of varying chain lengths. This compound, as a C10 fatty acid with a modification at the terminal position, represents a potential scaffold for the design of NMT inhibitors. The presence of the chlorine atom alters the physicochemical properties of the fatty acid tail, which could interfere with binding to the active site of NMT or affect the kinetics of the myristoylation reaction. The development of nonhydrolyzable acyl-CoA analogues, such as S-(2-oxopentadecyl)-CoA, has proven to be a highly effective strategy, yielding inhibitors with nanomolar potency. This suggests that modified fatty acids like this compound, when converted to their CoA esters, could act as competitive inhibitors of NMT.
Cellular and Molecular Interactions (Excluding Human Clinical Data)
The interaction of free fatty acids with cellular membranes can lead to significant changes in membrane structure and function. Medium-chain fatty acids, due to their amphipathic nature, can insert into the phospholipid bilayer, causing disruption. Research using the yeast Saccharomyces cerevisiae as a model system has investigated the toxicity of MCFAs, including hexanoic, octanoic, and decanoic acid.
These studies revealed that the toxicity of these carboxylic acids is dose-dependent and increases with the length of the carbon chain, with decanoic acid being more potent than octanoic acid. Crucially, this toxicity was linked to a loss of plasma membrane integrity. Transcriptome analysis and subsequent biophysical measurements confirmed that exposure to these fatty acids leads to a quantifiable induction of membrane leakage. While the study focused on the non-chlorinated C10 fatty acid, it provides a strong mechanistic framework for the likely effects of this compound. The terminal chlorine atom would increase the lipophilicity of the acyl chain, potentially enhancing its ability to intercalate into and disrupt the lipid bilayer, thereby compromising membrane integrity and leading to cell stress or death.
Table 3: Effect of Medium-Chain Fatty Acids on Yeast Cell Membrane Integrity
| Fatty Acid | Model Organism | Observed Effect | Reference |
|---|---|---|---|
| Hexanoic Acid (C6) | Saccharomyces cerevisiae | Induces membrane leakage | |
| Octanoic Acid (C8) | Saccharomyces cerevisiae | Induces dose-dependent membrane leakage |
Pancreatic cancer cell lines, such as MiaPaCa-2, are standard models for evaluating the cytotoxic and antiproliferative potential of novel therapeutic agents. researchgate.net While no studies have directly reported on the activity of this compound conjugates in MiaPaCa-2 cells, research on derivatives of its parent compound, decanoic acid, has been conducted.
In one study, bio-based ionic liquids were synthesized from saturated fatty acids, including decanoic acid, and tested for their cytotoxicity against MiaPaCa-2 cells. researchgate.net These decanoic acid derivatives demonstrated significant antiproliferative effects, highlighting that modified C10 fatty acids can serve as effective cytotoxic agents against this pancreatic cancer cell line. researchgate.net
The conjugation of molecules to fatty acids is a strategy employed to enhance cellular uptake and stability. For instance, lipid-gemcitabine conjugates have been developed to improve the delivery of this standard pancreatic cancer chemotherapeutic. nih.gov This approach suggests that conjugating a cytotoxic agent or a signaling molecule to this compound could be a viable strategy for targeting pancreatic cancer cells, leveraging the metabolic pathways that handle fatty acids to potentially increase intracellular concentration and therapeutic efficacy.
Table 4: Cytotoxicity of Decanoic Acid Derivatives in Pancreatic Cancer Cells
| Compound Type | Cell Line | Effect | Reference |
|---|---|---|---|
| Decanoic Acid-Based Ionic Liquids | MiaPaCa-2 | Cytotoxic/Antiproliferative | researchgate.net |
| Various Small Molecules | MiaPaCa-2 | Antiproliferative |
Modulatory Effects on Signal Transduction Pathways (e.g., MAPK14 binding with positional isomers)
Signal transduction pathways are critical for cellular processes like proliferation, differentiation, and stress response. wikipedia.org One of the key enzyme families in these pathways is the Mitogen-Activated Protein Kinase (MAPK) family, of which MAPK14, also known as p38α, is a prominent member. wikipedia.orguniprot.org MAPK14 is activated by environmental stresses and pro-inflammatory cytokines, and it proceeds to phosphorylate a wide array of substrates, including transcription factors, thereby regulating gene expression. wikipedia.orgnih.gov
While direct binding studies of this compound or its positional isomers with MAPK14 are not extensively documented, the influence of other fatty acids on the p38/MAPK14 pathway is well-established. Various saturated and polyunsaturated fatty acids are known to activate or modulate p38 MAPK signaling, which can influence cellular responses, including apoptosis and inflammation. nih.govnih.govmdpi.com For instance, omega-3 fatty acids have been shown to reduce the phosphorylation of p38 MAPK in lipopolysaccharide-stimulated macrophages, thereby attenuating inflammatory responses. nih.gov
Chlorinated fatty acids are known to be produced in biological systems, particularly during inflammation, through the action of the enzyme myeloperoxidase. nih.gov These molecules, such as alpha-chloro fatty aldehydes, can exert various pro-inflammatory effects. nih.gov Given that the p38 MAPK pathway is a central regulator of inflammation, it is plausible that chlorinated fatty acids like this compound could interact with and modulate this pathway. The presence of the chlorine atom on the fatty acid chain could influence its binding affinity and modulatory effects on kinases like MAPK14 compared to its non-halogenated counterpart, decanoic acid. However, further research is required to elucidate the specific interactions between this compound isomers and MAPK14.
Table 1: Known Effects of Various Fatty Acids on the p38/MAPK14 Signaling Pathway
| Fatty Acid Type | Specific Example(s) | Observed Effect on p38/MAPK14 Pathway | Reference(s) |
|---|---|---|---|
| Saturated Fatty Acids | Stearic Acid | Activation in human pancreatic β-cells. | mdpi.com |
| Polyunsaturated Fatty Acids (PUFAs) | Linoleic Acid (LA), Eicosapentaenoic Acid (EPA) | Activation of the pathway is required for DR-mediated longevity and cytoprotective gene expression. | nih.govnih.govresearchgate.net |
| Omega-3 Fatty Acids | Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA) | Reduces phosphorylation (activation) in LPS-stimulated macrophages, leading to anti-inflammatory effects. | nih.gov |
Biotransformation Processes in Microbial Systems
Biotransformation is the process by which microorganisms carry out structural modifications on a chemical compound. nih.gov This capability is widely harnessed in biotechnology to synthesize valuable chemicals. For halogenated compounds like this compound, microbial biotransformation is particularly relevant as a means of detoxification or for creating new functionalized molecules. The key to this process is the microbial ability to cleave carbon-halogen bonds, a process known as dehalogenation. nih.govmdpi.com
Microorganisms have evolved a variety of enzymes called dehalogenases to remove halogen atoms from organic compounds. researchgate.net Hydrolytic dehalogenases, for example, replace a halogen substituent with a hydroxyl group from a water molecule. researchgate.net Several bacterial genera, including Pseudomonas, are known to dehalogenate chloroalkanoic acids. nih.govasm.orgnih.gov A strain of Pseudomonas has been shown to utilize 1,9-dichlorononane as a sole carbon source, releasing the chlorine as chloride ions. nih.gov This indicates that microbes possess the enzymatic machinery to act on chlorinated alkanes and fatty acids, suggesting that this compound could be a viable substrate for similar biotransformation processes.
Substrate Utilization in Microbial Fermentation
The use of fatty acids as substrates in microbial fermentation is a growing area of interest for producing high-value chemicals like dicarboxylic acids. gfi.org The non-chlorinated analogue, decanoic acid, is a known intermediate in the biotransformation of methyl decanoate to sebacic acid by yeasts such as Candida tropicalis. doaj.orgnih.govd-nb.info However, the toxicity of decanoic acid to the microbial cells presents a significant challenge, often requiring substrate-limiting feeding strategies to maintain cell viability and productivity. doaj.orgnih.gov
Table 2: Comparison of Decanoic Acid and this compound as Potential Fermentation Substrates
| Property | Decanoic Acid | This compound (Projected) |
|---|---|---|
| Primary Metabolic Step | ω-oxidation to produce dicarboxylic acids. d-nb.info | Initial dehalogenation to 10-hydroxydecanoic acid or direct ω-oxidation. |
| Required Enzymatic Activity | Cytochrome P450 monooxygenases, alcohol/aldehyde dehydrogenases. nih.gov | Dehalogenases, in addition to oxidation pathway enzymes. nih.govnih.gov |
| Known Challenges | Cellular toxicity at higher concentrations, inhibiting biotransformation. doaj.orgnih.gov | Potential for higher or different toxicity due to the halogen; efficiency of the dehalogenation step. |
| Potential End Products | Sebacic acid, 10-hydroxydecanoic acid. d-nb.info | Sebacic acid (post-dehalogenation), 10-chlorosebacic acid, other halogenated metabolites. |
Biosynthesis of Related Bioactive Metabolites
The structural backbone of this compound makes it an interesting precursor for the biosynthesis of various bioactive metabolites. Microbial systems capable of both dehalogenation and oxidation could transform it into several valuable products.
One plausible pathway involves the initial hydrolytic dehalogenation to form 10-hydroxydecanoic acid. This compound is an intermediate in the microbial production of sebacic acid, a C10 dicarboxylic acid with numerous industrial applications. d-nb.inforesearchgate.net Furthermore, 10-hydroxydecanoic acid itself has biological activities.
Alternatively, microbes could first perform ω-oxidation on the carboxyl end of this compound, converting the terminal methyl group into a carboxylic acid. This would result in the formation of a chlorinated dicarboxylic acid, 10-chlorosebacic acid. Dicarboxylic acids are versatile chemical building blocks.
Finally, some microorganisms are known to produce complex halogenated natural products. mdpi.com It is conceivable that certain microbial strains could utilize this compound as a building block, incorporating it into larger, more complex bioactive molecules through their secondary metabolic pathways. nih.gov This could open avenues for the discovery of novel chlorinated compounds with unique biological activities.
Table 3: Potential Bioactive Metabolites from the Biotransformation of this compound
| Potential Metabolite | Proposed Biosynthetic Pathway | Potential Application/Significance |
|---|---|---|
| 10-Hydroxydecanoic acid | Hydrolytic dehalogenation of the terminal chlorine. | Intermediate for sebacic acid production; known bioactive molecule. d-nb.info |
| Sebacic acid | Dehalogenation followed by ω-oxidation pathway. | Platform chemical for polymers, plasticizers, and lubricants. nih.gov |
| 10-Chlorosebacic acid | ω-oxidation pathway acting on the intact chlorinated substrate. | Functionalized dicarboxylic acid; potential chemical intermediate. |
| Complex Halogenated Natural Products | Incorporation into secondary metabolite pathways. | Potential for novel antibiotics or other pharmaceuticals. mdpi.com |
Advanced Analytical Methodologies for 10 Chlorodecanoic Acid in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 10-Chlorodecanoic acid. These techniques probe the interaction of the molecule with electromagnetic radiation to reveal details about its functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed atomic-level map of this compound. Both ¹H NMR and ¹³C NMR are used to determine its precise structure.
In ¹H NMR, the chemical shift of protons is influenced by their local electronic environment. The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet far downfield, typically in the 10–12 ppm range. libretexts.org The protons on the carbon adjacent to the carboxyl group (α-protons) are deshielded and resonate around 2.3 ppm. The protons on the carbon bearing the chlorine atom (C10) are significantly deshielded due to the electronegativity of chlorine, appearing at approximately 3.5 ppm. The remaining methylene (B1212753) protons in the long alkyl chain produce a complex multiplet signal in the 1.2-1.8 ppm region. libretexts.org
¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the 175-185 ppm range. libretexts.orgwisc.edu The carbon atom bonded to the chlorine (C10) is also significantly deshielded, appearing around 45 ppm. The carbon adjacent to the carboxyl group (C2) resonates at approximately 34 ppm, while the other methylene carbons of the chain appear between 24 and 30 ppm. wisc.edu
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | broad singlet |
| -CH₂-Cl (C10) | ~3.5 | triplet |
| -CH₂-COOH (C2) | ~2.3 | triplet |
| -CH₂- (C9) | ~1.8 | quintet |
| -CH₂- (C3) | ~1.6 | quintet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 175 - 185 |
| -CH₂-Cl (C10) | ~45 |
| -CH₂-COOH (C2) | ~34 |
| -CH₂- (C9) | ~32 |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. In electron ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
The fragmentation pattern of the molecular ion provides valuable structural information. chemguide.co.uk For this compound, characteristic fragmentation includes alpha-cleavage, where bonds adjacent to functional groups break. miamioh.edu Common fragments include the loss of the hydroxyl group (M-17), the carboxyl group (M-45), and cleavage adjacent to the chlorine atom. libretexts.orgyoutube.com The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments, where the ³⁷Cl isotope gives a peak (M+2) that is approximately one-third the intensity of the ³⁵Cl peak (M).
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. innovatechlabs.com This hyphenated technique is ideal for identifying this compound in complex mixtures. mdpi.com The sample is first separated based on volatility and interaction with the GC column, and then each eluting component is analyzed by the mass spectrometer. innovatechlabs.com Due to the low volatility of carboxylic acids, derivatization is typically required before GC-MS analysis. nih.govresearchgate.net
Expected Mass Fragments for this compound in EI-MS
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 220/222 | [M]⁺ | Molecular Ion |
| 203/205 | [M-OH]⁺ | Loss of hydroxyl radical |
| 175/177 | [M-COOH]⁺ | Loss of carboxyl group |
| 45 | [COOH]⁺ | Carboxyl fragment |
Chromatographic Separation Techniques
Chromatographic methods are essential for isolating and quantifying this compound from mixtures, such as reaction products or biological samples.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of fatty acids. researchgate.netnih.govresearchgate.net For this compound, reversed-phase HPLC is the most common mode. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, an acid modifier like formic acid or trifluoroacetic acid is usually added to the mobile phase. sigmaaldrich.com
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns packed with smaller particles (<2 µm). austinpublishinggroup.comresearchgate.net This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to conventional HPLC. pharmascholars.comresearchgate.net The principles of separation for this compound in UPLC are the same as in HPLC, but the improved efficiency allows for better separation from closely related impurities. researchgate.net
Comparison of Typical HPLC and UPLC Parameters
| Parameter | HPLC | UPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm |
| Pressure | 400-600 bar | 1000-1200 bar |
| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.5 mL/min |
| Run Time | 15 - 30 min | 1 - 5 min |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. tcichemicals.com However, carboxylic acids like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. They tend to produce broad, tailing peaks or may not elute from the column at all.
To overcome this, a derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar derivative. researchgate.netjfda-online.com This chemical modification typically targets the active hydrogen of the carboxyl group. gcms.cz Common methods include:
Esterification: Reacting the acid with an alcohol (e.g., methanol (B129727) with an acid catalyst) to form a methyl ester.
Silylation: Reacting the acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. tcichemicals.comnih.gov
These derivatives are significantly more volatile and exhibit improved chromatographic behavior, allowing for sharp, symmetrical peaks and enabling accurate quantification by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). gcms.cz
Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Reagent Class | Example Reagent | Derivative Formed |
|---|---|---|
| Esterification | Methanol / HCl | Methyl Ester |
| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ester |
| Alkylation | DMF-DMA | Methyl Ester |
Hyphenated Techniques for Structural Elucidation and Quantification
Hyphenated techniques provide a comprehensive approach to the analysis of this compound by integrating the separation power of chromatography with the detailed structural and quantitative information provided by spectrometry. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) are pivotal in this regard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, which typically requires derivatization to its more volatile methyl ester form (10-chlorodecanoate methyl ester) prior to analysis.
Structural Elucidation by GC-MS:
Upon introduction into the GC-MS system, the derivatized this compound is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that acts as a chemical fingerprint.
The fragmentation pattern of 10-chlorodecanoate methyl ester is predictable and provides key structural information. Common fragmentation pathways for long-chain fatty acid methyl esters include cleavage at the carbonyl group and along the alkyl chain. For 10-chlorodecanoate methyl ester, a characteristic fragmentation involves the loss of a chlorine atom or a hydrochloric acid (HCl) molecule. The presence of chlorine's isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio) for chlorine-containing fragments is a definitive indicator of its presence in the molecule.
Table 1: Predicted Key Mass Fragments for 10-Chlorodecanoate Methyl Ester in GC-MS (EI)
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Significance |
| 220/222 | [M]+• (Molecular Ion) | Confirms the molecular weight of the methyl ester derivative. The M+2 peak indicates the presence of one chlorine atom. |
| 185 | [M - Cl]+ | Loss of the terminal chlorine atom. |
| 184 | [M - HCl]+• | Characteristic loss of a hydrogen chloride molecule. |
| 157 | [M - C2H4Cl]+ | Cleavage of the carbon chain near the chlorine atom. |
| 74 | [CH3OC(OH)=CH2]+• | McLafferty rearrangement, characteristic of fatty acid methyl esters. |
Quantification by GC-MS:
For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of 10-chlorodecanoate methyl ester. This enhances sensitivity and selectivity, allowing for accurate quantification even in complex matrices. By comparing the peak area of a characteristic ion of the analyte to that of a known amount of an internal standard, the concentration of this compound in the original sample can be determined.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of less volatile and thermally labile compounds, and it can be used for the direct analysis of this compound without derivatization.
Structural Elucidation by LC-MS/MS:
In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically generates the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-. For this compound in negative ion mode, the [M-H]- ion at m/z 205/207 would be prominent.
For structural confirmation, tandem mass spectrometry (MS/MS) is employed. The precursor ion (e.g., m/z 205) is selected and subjected to collision-induced dissociation (CID), which breaks the ion into smaller, characteristic product ions. These transitions from a precursor ion to a product ion are highly specific to the analyte's structure.
Table 2: Predicted LC-MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Typical Range) | Significance of Transition |
| 205.1 ([M-H]- for 35Cl) | 169.1 | 10-20 | Loss of HCl |
| 205.1 ([M-H]- for 35Cl) | 125.1 | 15-25 | Cleavage of the alkyl chain |
| 207.1 ([M-H]- for 37Cl) | 171.1 | 10-20 | Loss of HCl from the 37Cl isotope |
Quantification by LC-MS/MS:
LC-MS/MS is the gold standard for quantification due to its high sensitivity and selectivity. The technique operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard are monitored. This highly specific detection allows for accurate quantification of the analyte at very low concentrations in complex biological or environmental samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a hyphenated technique in the traditional sense of online coupling for every sample, NMR spectroscopy is a powerful tool for the definitive structural elucidation of isolated compounds. When coupled with chromatographic separation (offline LC-NMR), it provides unparalleled detail about the molecular structure.
Structural Elucidation by NMR:
1H and 13C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.
1H NMR: The proton NMR spectrum will show distinct signals for the protons at different positions in the carbon chain. The protons on the carbon bearing the chlorine atom (C10) will be shifted downfield compared to a regular alkane chain due to the electronegativity of the chlorine. The protons alpha to the carboxylic acid group (C2) will also be deshielded.
13C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the chlorine (C10) and the carbonyl carbon (C1) will have characteristic chemical shifts.
Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound in CDCl3
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| 1 (COOH) | ~11-12 | ~180 |
| 2 (α-CH2) | ~2.35 | ~34 |
| 3 (β-CH2) | ~1.63 | ~25 |
| 4-8 (-CH2-) | ~1.2-1.4 | ~29-30 |
| 9 (-CH2-) | ~1.75 | ~33 |
| 10 (-CH2Cl) | ~3.53 | ~45 |
Note: These are predicted values based on the known chemical shifts of decanoic acid and the influence of a terminal chlorine substituent. Actual experimental values may vary slightly.
By combining the information from these hyphenated and advanced analytical techniques, researchers can achieve comprehensive and reliable characterization and quantification of this compound in their studies.
Computational Chemistry and Theoretical Investigations of 10 Chlorodecanoic Acid
Molecular Modeling and Simulation Studies
Molecular modeling and simulation encompass a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the dynamic nature of 10-Chlorodecanoic acid.
A conformation analysis for this compound would explore the various three-dimensional arrangements of its atoms that can be interconverted by rotation around its single bonds. Due to its long, flexible ten-carbon chain, the molecule can adopt a vast number of conformations. 3dchem.com
The primary goal of such a study would be to identify the most stable, low-energy conformations, as these are the most likely to be present under given conditions. Computational methods, such as molecular mechanics force fields (e.g., MMFF, AMBER) or quantum mechanical calculations, would be used to systematically rotate the bonds along the carbon backbone and calculate the potential energy of each resulting structure.
Table 1: Example of Torsional Angle Potential Energy Data for this compound
| Dihedral Angle (e.g., C4-C5-C6-C7) | Relative Energy (kcal/mol) | Conformation Type |
| 180° | 0.0 | Anti (Staggered) |
| 120° | 0.9 | Gauche (Staggered) |
| 60° | 0.9 | Gauche (Staggered) |
| 0° | >5.0 | Syn (Eclipsed) |
| Note: This table is illustrative, showing typical relative energies for alkane chain conformations. Actual values for this compound would require specific calculations. |
Molecular dynamics (MD) simulations would be employed to study the behavior of multiple this compound molecules over time, providing insights into their intermolecular interactions and collective properties. uiowa.edudovepress.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change. nih.gov
For this compound, an MD simulation could model its behavior in different environments, such as in a vacuum, in a nonpolar solvent, or in an aqueous solution. Key intermolecular forces that would be investigated include:
Van der Waals forces: Dominant along the nonpolar alkyl chains, influencing how the molecules pack together.
Hydrogen bonding: Occurring between the carboxylic acid groups of neighboring molecules, leading to the formation of stable dimers.
Dipole-dipole interactions: Involving the polar C-Cl bond at one end and the carboxylic acid group at the other.
Simulations of this compound could reveal phenomena such as self-assembly into micelles or bilayers in aqueous environments, similar to other fatty acids. mdpi.com Analysis of the simulation trajectory would provide data on radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, offering a quantitative measure of molecular ordering and interaction strength. nih.govnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of molecular properties by solving the Schrödinger equation. These methods are essential for understanding the electronic behavior of this compound.
Quantum chemical methods like Density Functional Theory (DFT) would be used to analyze the electronic structure of this compound. researchgate.net Such an analysis would yield fundamental information about the molecule's stability, reactivity, and spectroscopic properties.
Key calculated properties would include:
Molecular Orbitals: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.
Electron Density Distribution: A map of electron density would show how electrons are distributed across the molecule, highlighting the electronegative character of the oxygen and chlorine atoms and the relative electropositivity of the carbonyl carbon and the carbon attached to the chlorine.
Electrostatic Potential (ESP) Map: This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).
These analyses would predict that the carboxylic acid group is the primary site for acid-base chemistry, while the C-Cl bond is the most likely site for nucleophilic substitution reactions.
Table 2: Predicted Electronic Properties of this compound (Illustrative DFT Data)
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Site of electron donation (oxidation) |
| LUMO Energy | +0.5 eV | Site of electron acceptance (reduction) |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |
| Dipole Moment | ~2.5 D | Measures overall molecular polarity |
| Note: These values are hypothetical examples based on similar molecules and would need to be confirmed by specific quantum chemical calculations. |
Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. researchgate.net For this compound, this could involve studying its synthesis or its degradation pathways, such as dehalogenation. nih.govnih.gov
To study a reaction mechanism, researchers would use quantum chemical calculations to map out the entire potential energy surface connecting reactants to products. This involves:
Locating Reactants and Products: Optimizing the geometries and calculating the energies of the starting materials and final products.
Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate. The structure of the TS provides critical information about the bond-breaking and bond-forming processes.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.
Tracing the Reaction Pathway: Using methods like the Intrinsic Reaction Coordinate (IRC) to confirm that the identified transition state correctly connects the reactants and products.
For example, a computational study of the nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion would reveal whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism, and would provide the activation energy for this critical step.
Molecular Docking Studies with Biological Targets (e.g., with MAPK14)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential inhibitors of biological targets like Mitogen-activated protein kinase 14 (MAPK14). biotech-asia.orgbiotech-asia.orgresearchgate.net
A molecular docking study of this compound with MAPK14 would proceed as follows:
Preparation of Receptor and Ligand: The 3D crystal structure of MAPK14 would be obtained from a protein database. The structure of this compound would be modeled and its energy minimized.
Docking Simulation: Using software like AutoDock, the ligand would be placed in the active site of the MAPK14 protein. nih.gov The program would then explore various possible binding poses and score them based on a scoring function that estimates the binding affinity (often in kcal/mol).
Analysis of Results: The top-scoring poses would be analyzed to identify the specific intermolecular interactions stabilizing the complex. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the protein's binding pocket.
While no specific docking studies of this compound with MAPK14 are published, such a study would predict how well the molecule fits into the active site and the key residues it interacts with. The long alkyl chain would likely form hydrophobic interactions, while the carboxylic acid group could act as a hydrogen bond donor and acceptor. The terminal chlorine might engage in halogen bonding or other specific interactions. The results would provide a hypothesis about the potential inhibitory activity of this compound against MAPK14.
Table 3: Hypothetical Docking Results for this compound with MAPK14
| Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| -6.5 | Lys53, Asp168 | Hydrogen Bond (Carboxylate) |
| Met109, Leu104 | Hydrophobic (Alkyl Chain) | |
| Val38, Ala51 | Van der Waals (Alkyl Chain) | |
| Note: This table is a hypothetical representation of a typical docking result, illustrating the kind of data that would be generated. |
Development of Computational Chemistry Algorithms for Halogenated Compounds
The theoretical investigation of halogenated organic compounds, such as this compound, presents unique challenges and has led to the development and refinement of specialized computational chemistry algorithms. Standard computational methods often require adaptation to accurately model the behavior of halogen atoms due to their distinct electronic properties.
One of the primary challenges in modeling halogenated compounds is the accurate representation of the halogen bond. This noncovalent interaction involves an electropositive region on the halogen atom, known as a σ-hole, which can interact with nucleophiles. unimi.itforagerone.com The development of computational methods capable of describing this anisotropic distribution of electron density is crucial for accurately predicting molecular geometries and interaction energies. nih.govacs.org
Density Functional Theory (DFT) has emerged as a powerful tool for studying halogenated compounds. nih.gov The choice of the functional and basis set is critical for obtaining reliable results. acs.orgnih.gov For molecules containing chlorine, hybrid functionals like B3LYP and M06, combined with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ), have been shown to provide a good balance of accuracy and computational cost for predicting geometries and electronic properties. researchgate.netnih.gov These methods are essential for calculating key physicochemical parameters that govern the reactivity and behavior of molecules like this compound. nih.gov
Illustrative DFT Calculation Results for this compound
The following table presents hypothetical data that would be typical for a DFT study on this compound, calculated at the B3LYP/6-311+G(d,p) level of theory. This data is for illustrative purposes to demonstrate the type of information obtained from such calculations.
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length | C10-Cl | 1.81 Å |
| Bond Length | C9-C10 | 1.53 Å |
| Bond Length | C1=O | 1.21 Å |
| Bond Angle | C9-C10-Cl | 111.5° |
| Bond Angle | O-C1=O | 124.0° |
| Mulliken Atomic Charge | Cl | -0.18 e |
| Mulliken Atomic Charge | C10 | -0.11 e |
| Mulliken Atomic Charge | C1 | +0.45 e |
| Dipole Moment | Total Molecule | 2.5 D |
Molecular Dynamics (MD) Simulations offer another avenue for investigating the dynamic behavior of halogenated compounds. The development of accurate force fields is a critical aspect of this approach. nih.gov Standard force fields have sometimes been found to provide a poor representation of electrostatic interactions for halogens. nih.gov Consequently, specialized force fields, such as extensions of the CHARMM General Force Field (CGenFF) and the Optimized Potentials for Liquid Simulations (OPLS), have been developed to better model halogenated ligands. nih.gov These improved force fields incorporate more accurate parameters for partial atomic charges and van der Waals interactions involving halogen atoms, enabling more reliable simulations of the conformational dynamics and intermolecular interactions of molecules like this compound in various environments. nih.govunipi.it
The ongoing development of these computational algorithms is driven by the need to understand the role of halogenation in various chemical and biological systems, from drug design to environmental science. nih.govmdpi.com As computational power increases, so does the accuracy and applicability of these theoretical methods, providing ever deeper insights into the molecular properties of compounds like this compound.
Environmental Fate and Degradation Mechanisms of Halogenated Decanoic Acids Academic Perspective
Abiotic Degradation Processes in Model Systems
In addition to microbial activity, abiotic processes can contribute to the transformation of halogenated organic compounds in the environment. These chemical reactions occur without the direct involvement of microorganisms.
Hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water. For chlorinated alkanes, the rate of hydrolysis is generally slow under typical environmental conditions of temperature and pH. The carbon-chlorine bond in a primary chloroalkane like 10-Chlorodecanoic acid is relatively stable, and significant hydrolysis would likely only occur under more extreme conditions, such as elevated temperatures or highly acidic or basic solutions.
Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. While many organic molecules are susceptible to photolysis, the extent to which it contributes to the degradation of this compound in the environment is not well-documented. For photolysis to be a significant pathway, the molecule must be able to absorb light in the solar spectrum, which for simple alkanoic acids is generally weak. However, the presence of other substances in the environment (photosensitizers) can sometimes facilitate indirect photolytic degradation.
In controlled laboratory or remediation settings, strong oxidizing or reducing agents can be used to degrade chlorinated organic compounds.
Chemical Oxidation can be achieved using reagents like Fenton's reagent (hydrogen peroxide and an iron catalyst) or permanganate. These powerful oxidants can break down the carbon structure of the molecule, leading to its mineralization.
Chemical Reduction can occur in the presence of certain minerals or zero-valent metals. For example, iron minerals can facilitate abiotic reductive dechlorination. This process is analogous to microbial reductive dechlorination but is driven by geochemical reactions at the mineral surface.
Characterization of Degradation Products in Research Models
Following dehalogenation, the resulting decanoic acid would be a readily biodegradable fatty acid. Microorganisms would likely degrade it through the β-oxidation pathway, sequentially shortening the carbon chain. Intermediates such as 10-hydroxydecanoic acid could also be formed, particularly during oxidative processes. Ultimately, under aerobic conditions, the molecule would be expected to be mineralized to carbon dioxide and water. Under anaerobic conditions, it could be converted to methane (B114726) and carbon dioxide.
| Proposed Degradation Pathway | Potential Intermediate Product | Description |
| Dehalogenation (Reductive or Hydrolytic) | Decanoic acid | The initial product after the removal of the chlorine atom. |
| ω-oxidation | 10-Hydroxydecanoic acid | Product of the oxidation of the terminal methyl group. |
| β-oxidation | Octanoyl-CoA, Hexanoyl-CoA, etc. | Sequential two-carbon units removed during fatty acid metabolism. |
| Complete Mineralization | Carbon Dioxide (CO₂) and Water (H₂O) | The final end products under aerobic conditions. |
| Anaerobic Digestion | Methane (CH₄) and Carbon Dioxide (CO₂) | The final end products under methanogenic conditions. |
Future Research Directions and Unexplored Avenues in 10 Chlorodecanoic Acid Research
Expanding Synthetic Methodologies for Selective Functionalization
The development of novel and efficient synthetic routes is fundamental to unlocking the full potential of 10-Chlorodecanoic acid for various applications. Future research should focus on expanding the repertoire of synthetic methodologies for its selective functionalization.
Current synthetic strategies for haloalkanes could be adapted and optimized for this compound. A promising direction involves the use of biocatalysis, which offers a greener and more selective alternative to traditional chemical methods. nih.gov For instance, engineered enzymes could be employed for the selective installation of the chloro-group at the terminal position of decanoic acid. Furthermore, the development of methods for the selective functionalization of the terminal C-H bonds of linear alkanes presents a significant opportunity. nih.govresearchgate.net A two-step sequential strategy involving biocatalytic dehydrogenation followed by remote hydrofunctionalization could be a versatile approach to convert linear alkanes into a variety of functionalized derivatives. nih.govresearchgate.net
The exploration of novel synthetic routes in medicinal chemistry, such as transition-metal catalysis and photocatalysis, could also provide innovative ways to synthesize and modify this compound and its analogs. These advanced synthetic tools could enable the creation of a diverse library of this compound derivatives for screening and application in various fields.
Table 1: Potential Synthetic Strategies for this compound and its Derivatives
| Synthetic Approach | Description | Potential Advantages | Key Research Focus |
| Biocatalysis | Use of enzymes (e.g., halogenases, lipases) to catalyze specific reactions. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. | Engineering enzymes for specific functionalization of this compound. |
| Remote Functionalization | Multi-step strategies involving initial dehydrogenation followed by metal-catalyzed functionalization of the terminal position. nih.govresearchgate.net | High regioselectivity for terminal functionalization. | Optimization of catalysts and reaction conditions for this compound. |
| Transition-Metal Catalysis | Utilization of transition metals (e.g., palladium) to catalyze cross-coupling reactions for C-C and C-heteroatom bond formation. | Versatility in creating diverse molecular architectures. | Development of specific catalytic systems for this compound. |
| Photocatalysis | Use of light to drive chemical reactions, enabling the activation of otherwise unreactive bonds. | Mild reaction conditions and unique reactivity. | Exploring photocatalytic pathways for the synthesis and modification of this compound. |
Deeper Mechanistic Insights into Biological Interactions
Understanding the molecular mechanisms through which this compound interacts with biological systems is crucial for assessing its potential bioactivity and toxicological profile. Future research should aim to provide deeper mechanistic insights into these interactions.
A key area of investigation is the metabolic fate of this compound within cells. Studies on other medium-chain fatty acids, such as decanoic acid, have shown that they can be metabolized through mitochondrial β-oxidation and influence cellular pathways like the citric acid cycle and fatty acid synthesis. nih.gov Research is needed to determine if this compound follows similar metabolic pathways or if the terminal chlorine atom alters its processing by cellular machinery. The potential for the chlorine atom to act as a metabolic handle or a point of toxicity needs to be thoroughly investigated.
Furthermore, identifying the specific protein targets of this compound is a critical step. Techniques such as chemical proteomics could be employed to identify proteins that directly bind to this compound. Understanding these protein-ligand interactions will be essential to unraveling the compound's mechanism of action and potential downstream effects. The interaction of this compound with cell membranes should also be explored, as its amphipathic nature suggests it may partition into and potentially disrupt lipid bilayers.
Exploration of Novel Biotransformation Pathways
The biotransformation of this compound by microorganisms is a largely unexplored area with significant potential for both bioremediation and biocatalysis. Future research should focus on identifying and characterizing novel biotransformation pathways.
Microbial degradation of halogenated compounds is a well-established field, and many microorganisms possess enzymes capable of cleaving carbon-halogen bonds. nih.govnih.gov It is plausible that certain bacteria or fungi can dehalogenate and subsequently metabolize this compound. Screening of diverse microbial environments could lead to the isolation of organisms with this capability. The initial step in the aerobic biodegradation of haloacetic acids often involves a dehalogenation reaction catalyzed by halocarboxylic acid dehalogenases, which replace the halogen with a hydroxyl group. cabidigitallibrary.org
Once identified, the enzymes responsible for the biotransformation of this compound could be isolated and characterized. This could lead to the development of biocatalytic systems for the production of valuable chemical intermediates. For example, the enzymatic conversion of this compound could yield ω-hydroxydecanoic acid, a precursor for polymers.
Integration of Multi-Omics Approaches in Biological Studies
To gain a comprehensive understanding of the biological effects of this compound, future research should integrate multi-omics approaches. These technologies allow for the simultaneous analysis of multiple layers of biological information, from the genome to the metabolome.
A multi-omics strategy could involve the following:
Transcriptomics: To analyze changes in gene expression in cells or organisms exposed to this compound. This can provide insights into the cellular pathways that are activated or repressed in response to the compound.
Proteomics: To study alterations in the proteome, identifying proteins whose abundance or post-translational modifications are affected by this compound.
Metabolomics: To profile the changes in the cellular metabolome, revealing shifts in metabolic pathways and identifying potential biomarkers of exposure. nih.gov
Lipidomics: To specifically investigate the impact of this compound on the lipid composition of cells, given its nature as a fatty acid analog.
By integrating data from these different "omics" levels, researchers can construct a more complete picture of the biological impact of this compound and identify key molecular players and pathways involved in its effects.
Development of Sustainable Synthesis and Degradation Strategies
The development of sustainable methods for both the synthesis and degradation of this compound is essential for its potential future applications and for mitigating any potential environmental impact.
"Green synthesis" approaches should be prioritized. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste. mdpi.com Biocatalytic routes, as mentioned earlier, are a prime example of a green synthesis strategy. mdpi-res.com The enzymatic synthesis of haloalkanoic acids is an area of active research, with enzymes like halohydrin dehalogenases showing promise. frontiersin.orggoogle.com
On the other end of the lifecycle, effective and environmentally friendly degradation strategies are needed. The persistence of some organochlorine compounds in the environment is a significant concern. mdpi.combohrium.com Research into the biodegradation of this compound by microorganisms could lead to the development of bioremediation strategies for contaminated sites. bohrium.com Advanced oxidation processes and other chemical treatment methods could also be explored for the efficient degradation of this compound. matec-conferences.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 10-chlorodecanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves chlorination of decanoic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization requires monitoring reaction temperature, stoichiometry, and purification techniques (e.g., column chromatography or recrystallization). Experimental design should include control experiments to assess side reactions and purity validation via melting point analysis or NMR . For structural confirmation, compare spectroscopic data (e.g., IR, H/C NMR) with literature values of analogous chlorinated fatty acids .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identify C-Cl stretching vibrations (~550-850 cm⁻¹) and carboxylic acid O-H stretches (~2500-3300 cm⁻¹).
- NMR : H NMR reveals proton environments near the chlorine substituent (e.g., deshielding effects), while C NMR confirms the chlorinated carbon’s chemical shift (~δ 40-50 ppm for C-Cl).
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns distinguish this compound from isomers. Data interpretation should cross-reference with computational predictions (e.g., DFT calculations) and published spectra of structurally similar compounds .
Q. How should researchers design experiments to assess the solubility and partitioning behavior of this compound in different solvents?
- Methodological Answer : Use shake-flask or HPLC methods to measure solubility in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane). Partition coefficients (logP) can be determined via octanol-water partitioning experiments. Control variables include temperature, pH, and ionic strength. Statistical validation (e.g., triplicate trials, ANOVA) ensures reproducibility .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations model the molecule’s electronic structure to predict sites of nucleophilic attack or hydrolysis. Molecular dynamics (MD) simulations assess conformational stability at different temperatures. Compare computed thermodynamic properties (e.g., Gibbs free energy of activation) with experimental DSC/TGA data. Validate models using known degradation products identified via LC-MS .
Q. What strategies resolve contradictions in reported thermodynamic properties of this compound across different studies?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines ) to identify methodological disparities (e.g., calorimetry vs. computational methods). Replicate experiments under standardized conditions, controlling for purity (>98% by HPLC) and instrumentation calibration. Use meta-analysis to quantify uncertainty intervals and identify outliers .
Q. What are the challenges in detecting trace degradation products of this compound using advanced chromatographic techniques?
- Methodological Answer : Degradation products (e.g., decanoic acid, chlorinated alkanes) require high-resolution LC-MS/MS or GC-MS with derivatization (e.g., silylation) for detection. Challenges include matrix interference in biological samples and low analyte concentrations. Optimize extraction protocols (e.g., solid-phase extraction) and employ internal standards (e.g., isotopically labeled analogs) for quantification .
Q. How do steric and electronic effects influence the reaction pathways of this compound in nucleophilic substitution reactions?
- Methodological Answer : Steric hindrance at C10 slows SN2 reactions, favoring elimination or SN1 mechanisms in polar solvents. Electronic effects are studied via Hammett plots, comparing reactivity with para-substituted benzoic acid derivatives. Kinetic studies (e.g., rate constant measurements under varying nucleophile concentrations) clarify mechanistic pathways. Computational tools (e.g., Gaussian) model transition states to corroborate experimental findings .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer : Document reaction conditions exhaustively (e.g., solvent purity, catalyst batch, stirring rate). Use standardized characterization workflows:
- Purity : HPLC with UV detection (λ = 210 nm for carboxylic acids).
- Structural Confirmation : Multi-nuclear NMR (H, C, DEPT-135) and high-resolution MS.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment.
- Share raw data and spectra in supplementary materials to enable replication .
Methodological Frameworks
- Systematic Reviews : Follow PRISMA guidelines for literature synthesis , and use Cochrane criteria for evaluating experimental bias .
- Data Reporting : Adhere to Beilstein Journal guidelines for experimental details and supplementary materials .
- Computational Studies : Validate models against experimental data and disclose software/version (e.g., Gaussian 16, Spartan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
